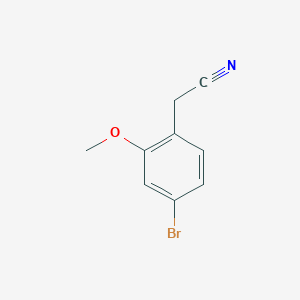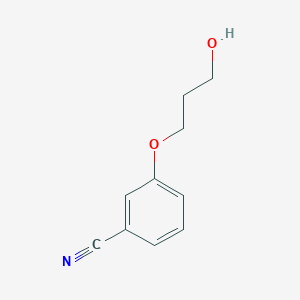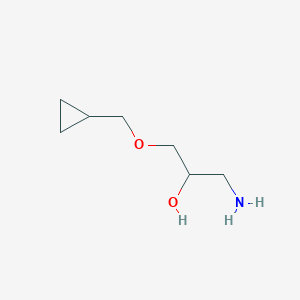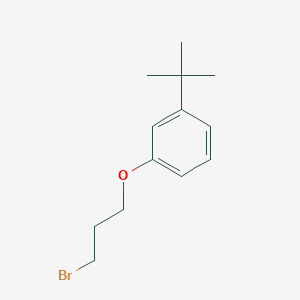
(4-Bromo-2-methoxyphenyl)acetonitrile
Vue d'ensemble
Description
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 858523-37-2 . It has a molecular weight of 226.07 . The compound appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-methoxyphenyl)acetonitrile” is 1S/C9H8BrNO/c1-12-9-6-8 (10)3-2-7 (9)4-5-11/h2-3,6H,4H2,1H3 . This indicates that the molecule consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group.Physical And Chemical Properties Analysis
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a solid at room temperature . It has a molecular weight of 226.07 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Generation and Reactivity of Aryl Enol Radical Cations
Schepp (2004) explored the generation and reactivity of aryl enol radical cations in acetonitrile, highlighting the potential of (4-Bromo-2-methoxyphenyl)acetonitrile derivatives in studying radical ion chemistry. The research demonstrated the stability and reactivity of enol radical cations under specific conditions, providing insights into their applications in organic synthesis and mechanistic studies (Schepp, 2004).
Green Synthesis and Antibacterial Activity
Khan (2017) reported on the green synthesis, spectrofluorometric characterization, and antibacterial activity of heterocyclic compounds derived from chalcone, including structures related to (4-Bromo-2-methoxyphenyl)acetonitrile. This study emphasized the importance of such compounds in developing new antibacterial agents and exploring their interactions with biological systems (Khan, 2017).
Sonochemistry Beyond Cavitation
Research by Tuulmets et al. (2014) on the effects of sonication on non-radical reactions in acetonitrile-water mixtures included derivatives of (4-Bromo-2-methoxyphenyl)acetonitrile. This work contributes to our understanding of how ultrasound can influence chemical reactions, potentially offering novel approaches to chemical synthesis and processing (Tuulmets et al., 2014).
Photolysis and Radical Reactions
Bales et al. (2001) investigated the photolysis and radical reactions of alkyl radicals containing (4-Bromo-2-methoxyphenyl)acetonitrile, shedding light on the mechanistic aspects of radical fragmentation and coupling reactions. Such studies are crucial for designing radical-mediated synthetic routes and understanding the behavior of radical species (Bales et al., 2001).
Metabolism Studies
Kanamori et al. (2002) conducted metabolism studies of related compounds, providing a foundation for understanding the biotransformation of (4-Bromo-2-methoxyphenyl)acetonitrile derivatives in living organisms. Such research is vital for the development of pharmaceuticals and assessing the environmental impact of chemical substances (Kanamori et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it’s harmful if swallowed . Precautionary statements include P280, P305, P338, and P351, suggesting that protective gloves, eye protection, and face protection should be worn, and that in case of contact with eyes, rinse cautiously with water .
Propriétés
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methoxyphenyl)acetonitrile | |
CAS RN |
858523-37-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)









![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)